REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12]C)[CH:7]=1)=[O:5]>Br>[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[CH:7]=1)=[O:5]
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Name
|
|
Quantity
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6.92 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)C2=CC(=CC=C2)OC)C=CC=C1
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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Br
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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at refluxed for 12 h
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Duration
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12 h
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Type
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CUSTOM
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Details
|
The solvent was removed by rotary evaporation
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Type
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WASH
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Details
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The aqueous layer was washed with CH2Cl2 (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried with sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)C2=CC(=CC=C2)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.03 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |